3-(2-Methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-imine
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Overview
Description
3-(2-Methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-imine is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its potential antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-imine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized in the presence of an acid catalyst to yield the thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(Fluoromethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone
- 1-(3-(2-methylphenyl)-4-oxo-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides
Uniqueness
Compared to similar compounds, 3-(2-Methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-imine stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
75542-50-6 |
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Molecular Formula |
C16H14N2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-4-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C16H14N2S/c1-12-7-5-6-10-14(12)18-15(11-19-16(18)17)13-8-3-2-4-9-13/h2-11,17H,1H3 |
InChI Key |
AYHUUZUGARTVRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CSC2=N)C3=CC=CC=C3 |
Origin of Product |
United States |
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